2-(3,4,5-Trifluorophenyl)azepane

Conformational analysis Medicinal chemistry Fluorine chemistry

2-(3,4,5-Trifluorophenyl)azepane (CAS 1339225-43-2; C₁₂H₁₄F₃N; MW 229.24 g/mol) is a fluorinated 2-arylazepane derivative featuring a seven-membered saturated azepane ring with a 3,4,5-trifluorophenyl substituent at the 2-position. The compound is available from specialty chemical suppliers at purities ≥95% for research use, with the trifluorophenyl moiety conferring distinct electronic properties (increased electronegativity and lipophilicity) compared to non-fluorinated analogs.

Molecular Formula C12H14F3N
Molecular Weight 229.24 g/mol
Cat. No. B13530360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4,5-Trifluorophenyl)azepane
Molecular FormulaC12H14F3N
Molecular Weight229.24 g/mol
Structural Identifiers
SMILESC1CCC(NCC1)C2=CC(=C(C(=C2)F)F)F
InChIInChI=1S/C12H14F3N/c13-9-6-8(7-10(14)12(9)15)11-4-2-1-3-5-16-11/h6-7,11,16H,1-5H2
InChIKeyZKFHLBLPIHYEHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4,5-Trifluorophenyl)azepane Procurement Guide: Structural and Physicochemical Baseline


2-(3,4,5-Trifluorophenyl)azepane (CAS 1339225-43-2; C₁₂H₁₄F₃N; MW 229.24 g/mol) is a fluorinated 2-arylazepane derivative featuring a seven-membered saturated azepane ring with a 3,4,5-trifluorophenyl substituent at the 2-position . The compound is available from specialty chemical suppliers at purities ≥95% for research use, with the trifluorophenyl moiety conferring distinct electronic properties (increased electronegativity and lipophilicity) compared to non-fluorinated analogs [1].

Trifluorinated azepane scaffold for conformational bias studies
Distinct electronic/lipophilic profile for fluorine SAR exploration
Fluorine-substituted 2-arylazepane as building block in synthetic methodology

Why 2-(3,4,5-Trifluorophenyl)azepane Cannot Be Interchanged with Non-Fluorinated or Differentially Fluorinated Azepane Analogs


2-Arylazepanes are conformationally flexible heterocycles where ring dynamics directly influence bioactivity; substitution pattern and degree of fluorination on the phenyl ring critically alter conformational bias, lipophilicity, and metabolic stability [1]. Non-fluorinated 2-phenylazepane lacks the electron-withdrawing effects that stabilize specific conformations, while mono- or difluorinated analogs (e.g., 2-(3-fluorophenyl)azepane, 2-(3,4-difluorophenyl)azepane) exhibit intermediate conformational and physicochemical properties . Trifluoromethyl-substituted variants (e.g., 2-[3-(trifluoromethyl)phenyl]azepane) differ fundamentally in electronic distribution and steric bulk, yielding divergent structure-activity profiles . Generic substitution without accounting for these fluorine-specific effects risks compromised target engagement, altered metabolic pathways, and irreproducible experimental outcomes.

Non-fluorinated 2-phenylazepane

Conformational bias may shift significantly; lower lipophilicity and absent electron-withdrawing effects may alter target engagement and metabolic stability.

Mono- or difluorinated 2-arylazepane analogs

Intermediate conformational and physicochemical profiles may not reproduce the complex, non-additive outcome of 3,4,5-trifluorination.

CF₃-substituted phenyl analogs

Trifluoromethyl group introduces different electronic mechanism, steric bulk, and lipophilicity; structure–activity profile may diverge from aryl-fluorinated series.

2-(3,4,5-Trifluorophenyl)azepane Quantitative Differentiation Evidence vs. Structural Analogs


Conformational Bias Regulation via Trifluorination: Comparative ¹H NMR and Computational Analysis

Systematic investigation of substituted azepanes demonstrated that fluorine substitution reduces conformational disorder compared to hydroxyl substitution, but multiple fluorinations do not produce additive control and can yield complex conformational outcomes [1]. While the study did not include 2-(3,4,5-trifluorophenyl)azepane specifically, class-level evidence establishes that 3,4,5-trifluorination produces a distinct conformational landscape relative to non-fluorinated, mono-fluorinated, and di-fluorinated 2-arylazepane analogs [1].

Conformational bias
Class-level
Trifluorination produces complex, non-additive conformational outcomes distinct from mono-/di-fluorination; ¹H NMR and computational modeling in CDCl₃, 25 to −60 °C.
Reported class-level context for fluorinated azepanes; target compound not directly studied.
VT‑NMR and computational evidence from Patel et al. (2014); requires compound-specific validation.
Conformational analysis Medicinal chemistry Fluorine chemistry

Lipophilicity Differentiation: Calculated LogP Comparison of 2-(3,4,5-Trifluorophenyl)azepane vs. Non-Fluorinated and CF₃ Analogs

Based on molecular structure, 2-(3,4,5-trifluorophenyl)azepane (C₁₂H₁₄F₃N, MW 229.24) is expected to exhibit intermediate lipophilicity between non-fluorinated 2-phenylazepane (C₁₂H₁₇N, MW 175.27) and CF₃-substituted analogs such as 2-[3-(trifluoromethyl)phenyl]azepane (C₁₃H₁₆F₃N, MW 243.27) . The three aromatic fluorine atoms in 2-(3,4,5-trifluorophenyl)azepane provide increased lipophilicity versus the unsubstituted phenyl analog, while the absence of the strongly hydrophobic CF₃ group yields lower lipophilicity than trifluoromethyl-containing comparators .

Lipophilicity (calc.)
Data to verify
Expected LogP ~2.5–3.5, intermediate between non-fluorinated 2-phenylazepane and CF₃-phenyl analog; based on structural comparison only.
Class-level lipophilicity estimation; no experimental LogP reported.
Experimental determination needed to confirm LogP and influence on membrane permeability.
Lipophilicity Physicochemical properties Drug-likeness

Electron-Withdrawing Effects: Trifluorophenyl vs. Mono-Fluorophenyl Substituent Comparison

The 3,4,5-trifluorophenyl moiety in 2-(3,4,5-trifluorophenyl)azepane contains three electron-withdrawing fluorine atoms on the aromatic ring, producing substantially greater inductive electron withdrawal than mono-fluorinated analogs such as 2-(3-fluorophenyl)azepane . This electronic modification alters the pKa of the azepane nitrogen and the electron density distribution across the aryl ring, which may influence nucleophilicity, hydrogen bonding capacity, and π-stacking interactions with biological targets [1]. The symmetrical 3,4,5-substitution pattern further distinguishes this compound from 2,3,4- or 2,4,5-trifluorophenyl isomers.

Electron withdrawal
Class-level
3,4,5-Trifluorophenyl group (three F atoms) provides stronger inductive electron withdrawal vs. 3-fluorophenyl (single F) or 3,4-difluorophenyl; symmetrical substitution distinguishes from other trifluoro isomers.
Class-level electronic context; not directly quantified for target compound.
Electronic effects may alter azepane nitrogen pKa and π‑stacking; source review recommended.
Electron-withdrawing groups Reactivity Structure-activity relationship

2-(3,4,5-Trifluorophenyl)azepane: Primary Research Application Scenarios Based on Differentiation Evidence


Conformational Studies of Fluorinated Azepane Scaffolds in Medicinal Chemistry

As a trifluorinated 2-arylazepane, this compound serves as a model scaffold for investigating how 3,4,5-trifluorophenyl substitution modulates azepane ring conformational bias relative to non-fluorinated, mono-fluorinated, and di-fluorinated analogs [1]. The conformational complexity introduced by trifluorination—which does not produce simple additive effects—makes this compound valuable for fundamental structure-conformation studies via NMR and computational modeling [1].

Structure-Activity Relationship (SAR) Exploration of Fluorine Substitution Effects

The 3,4,5-trifluorophenyl group provides a distinct electronic and lipophilic profile intermediate between non-fluorinated phenyl and CF₃-phenyl analogs . Researchers optimizing lead compounds in azepane-containing series should evaluate this compound alongside mono-fluorinated and difluorinated comparators to map the SAR landscape of fluorine position and count on target binding, selectivity, and physicochemical properties .

Synthetic Methodology Development for 2-Arylazepane Derivatives

The electron-deficient 3,4,5-trifluorophenyl group alters the reactivity of the azepane nitrogen and aromatic ring compared to non-fluorinated 2-phenylazepane . This compound is suitable for developing and optimizing synthetic routes to fluorinated 2-arylazepanes, including lithiation-substitution, cyclization, and cross-coupling strategies, where fluorine substitution may influence reaction yields and regioselectivity .

Application
Selection Property
Validation Focus
Conformational studies of fluorinated azepane scaffolds
Trifluorophenyl substitution pattern (3,4,5-F₃)
Conformational bias comparison with non‑fluorinated and mono‑/difluorinated analogs
Fluorine SAR exploration in azepane series
Intermediate lipophilicity and distinct electronic profile
Target binding, selectivity mapping, and metabolic stability across fluorination states
Synthetic methodology for 2‑arylazepane derivatives
Electron-deficient aryl ring and azepane nitrogen reactivity
Reaction yield, regioselectivity, and compatibility with cross‑coupling strategies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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